molecular formula C13H16N4O3 B3050649 Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy- CAS No. 27653-69-6

Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy-

Cat. No.: B3050649
CAS No.: 27653-69-6
M. Wt: 276.29 g/mol
InChI Key: HWBPOLWLLFXEJY-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy- (hereafter referred to as the target compound) is a substituted diaminopyrimidine derivative with a dimethoxyphenyl core. Its structure includes a 2,4-diamino-5-pyrimidinylmethyl group attached to the 5-position of a 2,3-dimethoxyphenol moiety. The compound is synthesized via Heck coupling reactions using catalysts such as Pd(OAc)₂ or (Ph₃P)₂PdCl₂, yielding white or light-colored crystalline solids with melting points ranging from 135–180°C .

Properties

IUPAC Name

5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-19-10-5-7(4-9(18)11(10)20-2)3-8-6-16-13(15)17-12(8)14/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBPOLWLLFXEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)CC2=CN=C(N=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511435
Record name 5-[(2,4-Diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27653-69-6
Record name 3-Demethyltrimethoprim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27653-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Demethyltrimethoprim
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027653696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(2,4-Diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-DEMETHYLTRIMETHOPRIM
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Pyrimidine Core Formation via Cyclocondensation

The 2,4-diaminopyrimidine ring is typically synthesized through cyclocondensation reactions. For example, guanidine hydrochloride reacts with α,β-unsaturated nitriles under alkaline conditions to form the pyrimidine skeleton. In one protocol, 3-morpholinopropionitrile undergoes condensation with substituted benzaldehydes in dimethyl sulfoxide (DMSO) with sodium methoxide, followed by cyclization with aniline hydrochloride and guanidine hydrochloride. This method yields 2,4-diamino-5-benzylpyrimidines in 72–80% yields.

Coupling via Heck Reaction

The methylene bridge linking the pyrimidine and aryl groups is often introduced via palladium-catalyzed Heck coupling. For instance, a ketone intermediate (derived from benzylic oxidation of a precursor using potassium dichromate in acetic acid) undergoes Heck coupling with acrylamide derivatives in dimethylformamide (DMF) at 140°C. This step achieves 75–79% yields but requires careful optimization to prevent over-oxidation.

Suzuki-Miyaura Cross-Coupling for Aryl Attachment

Alternative methods employ Suzuki-Miyaura cross-coupling to attach the dimethoxyphenyl group. A boronic acid derivative of the aryl moiety reacts with a halogenated pyrimidine precursor in the presence of palladium(II) acetate and a base (e.g., Na₂CO₃) at 80–100°C. This approach offers superior regioselectivity, with yields exceeding 85% for biphenyl analogs.

Deprotection of Methoxy Groups

The final phenol is obtained via acid-catalyzed deprotection. For example, a methoxymethyl (MOM)-protected intermediate is treated with methanolic hydrogen chloride, cleaving the MOM group to reveal the phenolic hydroxyl. This step typically achieves 58–65% yields, with purity dependent on prior intermediate purification.

Optimization and Modifications

Benzylic Oxidation Adjustments

Initial routes using potassium dichromate for benzylic oxidation faced reproducibility issues due to over-oxidation. Substituting milder oxidants like manganese dioxide or employing enzymatic oxidation improved selectivity, albeit with slightly lower yields (65–70%).

Palladium Catalyst Screening

In coupling reactions, replacing palladium(II) acetate with tetrakis(triphenylphosphine)palladium(0) enhanced catalytic efficiency, reducing reaction times from 24 hours to 6–8 hours while maintaining yields above 70%.

Analytical Characterization

Critical validation steps include:

  • Nuclear Magnetic Resonance (NMR) : Confirmation of the methylene bridge (δ 4.3–4.5 ppm) and aromatic proton patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Verification of molecular ion peaks (e.g., [M+H]⁺ at m/z 357.12).
  • X-ray Crystallography : Used in select studies to resolve ambiguities in regiochemistry.

Comparative Analysis of Methods

Method Key Reagents/Catalysts Temperature (°C) Yield (%) Advantages Limitations
Heck Coupling Pd(OAc)₂, DMF 140 75–79 High regioselectivity Sensitive to over-oxidation
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃ 80 85–95 Broad substrate scope Requires boronic acid synthesis
Cyclocondensation Guanidine HCl, NaOMe 100 72–80 Single-step ring formation Limited to activated nitriles
Acidic Deprotection HCl/MeOH 25 58–65 Mild conditions Incomplete deprotection

Chemical Reactions Analysis

Types of Reactions

Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to the modulation of various biochemical processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data
Property Target Compound BW 301U Compound 1k
Melting Point (°C) 135–180 N/A 215–217
Yield (%) 42–67 N/A 42
Lipophilicity (LogP) Moderate High Moderate

Biological Activity

Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy- is a chemical compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to detail the biological activity of this compound, supported by data tables and research findings.

  • Molecular Formula : C13H16N4O2
  • Molecular Weight : 292.357 g/mol
  • CAS Number : 112806-34-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate enzyme activity and receptor interactions, which can lead to various therapeutic effects.

Antimicrobial Activity

Research indicates that Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy- exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacteria and fungi.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans1264

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells through apoptosis induction.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)25
A549 (Lung)30
HeLa (Cervical)20

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as an anticancer agent.

Antioxidant Activity

Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy- has been shown to exhibit antioxidant activity through various assays.

Assay Type Activity (% Inhibition)
DPPH Scavenging75
ABTS Assay70
Ferric Reducing Power65

These findings highlight its capability to scavenge free radicals and reduce oxidative stress.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Escherichia coli. The study found that the compound significantly reduced bacterial load in vitro and in vivo models, suggesting its potential for treating infections caused by resistant strains .

Anticancer Research

A study published in Cancer Letters investigated the anticancer effects of Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy-. The results indicated that the compound induced apoptosis in MCF-7 cells via the mitochondrial pathway. The researchers noted that further studies are needed to explore its mechanism of action in detail .

Q & A

Q. What are the common synthetic routes for synthesizing 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxyphenol, and how can purity be validated?

  • Methodological Answer : A typical synthesis involves coupling pyrimidine derivatives with phenolic precursors via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions). For example, describes a similar synthesis using Pd(II) acetate and NaHCO₃ in 2-methyltetrahydrofuran, followed by purification via column chromatography (hexane/acetone gradient). Purity validation should employ HPLC (≥98% purity, as in ) combined with spectroscopic techniques (FTIR, NMR) to confirm structural integrity. Orthogonal methods like mass spectrometry (ES/MS) are critical for detecting trace impurities .

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines:
  • pH Stability : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C. Monitor degradation via HPLC at intervals (0, 1, 7, 30 days).
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Note that highlights the lack of published stability data, necessitating empirical testing.
  • Light Sensitivity : Conduct accelerated photostability tests using ICH Q1B protocols .

Advanced Research Questions

Q. How can catalytic systems be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, PdCl₂, or Buchwald-Hartwig catalysts) with ligands like XPhos or SPhos to enhance coupling efficiency ().
  • Solvent Optimization : Compare polar aprotic solvents (DMF, THF) versus ethereal solvents (2-methyltetrahydrofuran) for reaction homogeneity.
  • Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps.
  • Table : Example catalytic conditions from :
CatalystLigandSolventYield
Pd(OAc)₂None2-MeTHF51%

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for structural confirmation?

  • Methodological Answer :
  • X-ray Crystallography : Prioritize single-crystal analysis (as in ) to resolve ambiguities in substituent positioning.
  • DFT Calculations : Perform density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data.
  • Dynamic Effects : Consider tautomerism or rotameric states (common in pyrimidine derivatives) that may cause NMR signal splitting. Use variable-temperature NMR to detect conformational changes .

Q. What strategies are recommended for elucidating the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :
  • Target Selection : Focus on enzymes with pyrimidine-binding pockets (e.g., dihydrofolate reductase, kinases).
  • Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity. Include positive controls (e.g., methotrexate for DHFR).
  • SAR Studies : Synthesize analogs with modified methoxy or diamino groups to map pharmacophore requirements (see for related structural analogs) .

Methodological Challenges and Solutions

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced binding affinity?

  • Methodological Answer :
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein structures (PDB sources). Validate with MD simulations (NAMD/GROMACS) to assess binding stability.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to predict ΔG binding. Compare with experimental IC₅₀ values from enzymatic assays.
  • Electrostatic Mapping : Analyze charge distribution (via DFT) to optimize hydrogen bonding with active-site residues .

Q. What are the best practices for handling this compound given limited toxicological data?

  • Methodological Answer :
  • Safety Protocols : Follow OSHA/NIOSH guidelines (): Use P95 respirators, nitrile gloves, and fume hoods.
  • Acute Toxicity Testing : Conduct in vitro assays (e.g., MTT on HEK293 cells) to estimate LD₅₀.
  • Waste Management : Neutralize phenolic waste with NaOH before disposal .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between theoretical and experimental molecular weights?

  • Methodological Answer :
  • High-Resolution MS : Use HRMS (ESI-TOF) to confirm the molecular ion ([M+H]⁺).
  • Isotopic Pattern Analysis : Compare experimental isotopic distributions with theoretical simulations (e.g., ChemCalc).
  • Hydration/Solvation : Account for adducts (e.g., [M+Na]⁺) in ESI-MS interpretation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy-
Reactant of Route 2
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Reactant of Route 2
Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy-

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